1-羟基-2-萘酰基-精氨酸-脯氨酸酰胺

描述

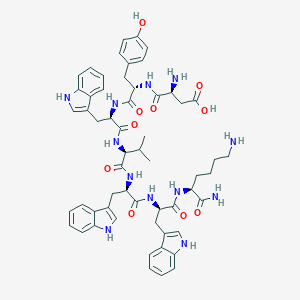

Molecular Structure Analysis

The structural parameters of the amide group have been determined carefully. An important feature of the group is that it is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane .Chemical Reactions Analysis

Amides undergo various reactions. The general mechanism involves nucleophilic attack on the carbonyl followed by the removal of the leaving group . Aldehydes and ketones also contain a carbonyl, but their chemistry is distinctly different because they do not contain a suitable leaving group .Physical And Chemical Properties Analysis

With the exception of formamide (HCONH2), which is a liquid, all simple amides are solids . Primary and secondary amides can have hydrogen bonding, and therefore have high boiling points and melting points .科学研究应用

合成和化学性质

合成技术:研究已开发出合成取代的 2-羟基-1-萘甲酸酯和酰胺的新方法,包括类似于 1-羟基-2-萘酰基-精氨酸-脯氨酸酰胺的化合物。这涉及使用乙酸锰(III) 或硝酸铈(IV) 铵进行氧化环化 (Citterio 等人,1990)。

反应性研究:2-羟基-1,4-萘醌的芳基碘鎓与胺的反应性研究,其结构类似于 1-羟基-2-萘酰基-精氨酸-脯氨酸酰胺,表明它们反应形成茚满二酮 2-羧酰胺。这些研究对于理解此类化合物的化学行为至关重要 (Malamidou-Xenikaki 等人,2003)。

催化应用:4-羟基-L-脯氨酸和 2-甲基萘-1-胺的衍生物,与 1-羟基-2-萘酰基-精氨酸-脯氨酸酰胺的结构相关,已被确定为 Cu 催化偶联反应的有力配体。这突出了其在催化中的潜在用途 (Ma 等人,2017)。

生物医学和药理学研究

酶活性研究:研究了红球菌的酰胺酶,该酶对映选择性水解类似于 1-羟基-2-萘酰基-精氨酸-脯氨酸酰胺的化合物,研究了其特性。这项研究有助于理解涉及此类酰胺的酶-底物相互作用 (Hirrlinger 等人,1996)。

抗癌研究:合成的萘醌脂肪族酰胺,其结构与 1-羟基-2-萘酰基-精氨酸-脯氨酸酰胺相关,被评估了抗癌活性,说明了此类化合物的生物医学潜力 (Kongkathip 等人,2013)。

安全和危害

作用机制

Target of Action

N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide, also known as APC 366, is a selective inhibitor of mast cell tryptase . Mast cell tryptase is a serine protease that is predominantly secreted by mast cells and has been implicated in allergic asthma pathophysiology .

Mode of Action

APC 366 inhibits the activity of mast cell tryptase, a key enzyme involved in the allergic response . By inhibiting tryptase, APC 366 can reduce the release of histamine, a compound that causes inflammation and other allergic symptoms . This inhibition is achieved through the interaction of APC 366 with the active site of the tryptase enzyme, preventing it from catalyzing its usual reactions .

Biochemical Pathways

The inhibition of mast cell tryptase by APC 366 affects several biochemical pathways. Primarily, it disrupts the cascade of reactions that lead to the release of histamine and other inflammatory mediators from mast cells . This disruption can reduce the severity of the early asthmatic response (EAR), late asthmatic response (LAR), and bronchial hyperresponsiveness (BHR) in models of allergic asthma .

Result of Action

The primary molecular effect of APC 366 is the inhibition of mast cell tryptase, leading to a decrease in histamine release . On a cellular level, this results in a reduction of inflammation and other allergic responses . In models of allergic asthma, APC 366 has been shown to reduce the severity of EAR, LAR, and BHR .

Action Environment

Environmental factors can influence the action, efficacy, and stability of APC 366. For instance, exposure to environmental pollutants and toxins can increase the risk of diseases such as asthma, potentially affecting the efficacy of APC 366 . Additionally, factors such as diet and lifestyle can influence the overall health of the individual and their response to treatment . .

生化分析

Biochemical Properties

APC 366 interacts with tryptase, a mast cell serine protease . The interaction between APC 366 and tryptase is dependent on an intact catalytic site . APC 366 inhibits the DNA synthesis and proliferation of smooth muscle cells induced by tryptase .

Cellular Effects

APC 366 has been shown to have significant effects on various types of cells and cellular processes. It inhibits DNA synthesis and the proliferation of smooth muscle cells induced by tryptase . This suggests that APC 366 may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of APC 366 involves its interaction with tryptase, a mast cell serine protease . APC 366 acts as a selective and competitive inhibitor of tryptase, affecting its ability to stimulate DNA synthesis and cell proliferation .

Temporal Effects in Laboratory Settings

The effects of APC 366 have been studied over time in laboratory settings. After about 4 hours of incubation with human tryptase, APC 366 showed an inhibitory potential

Dosage Effects in Animal Models

In animal models, such as a sheep model of allergic asthma, APC 366 has been shown to decrease allergen-induced early and late-phase bronchoconstriction and hyperresponsiveness . The effects of APC 366 vary with different dosages, but specific threshold effects or toxic or adverse effects at high doses have not been reported.

属性

IUPAC Name |

(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O4/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWIMYOGAWOMB-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158921-85-8 | |

| Record name | 1-Hydroxy-2-naphthoyl-Arg-Pro amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158921858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APC-366 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOSAPTLE0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B549391.png)

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)